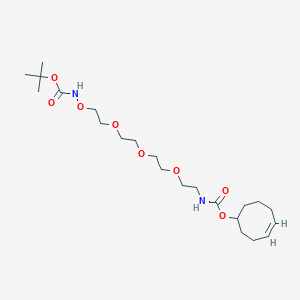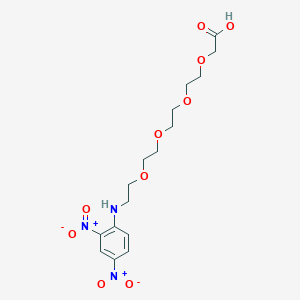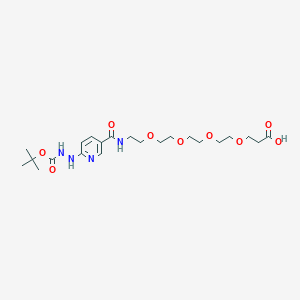
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is an organic compound with the molecular formula C11H13N3O7 and a molecular weight of 299.24 g/mol . This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid typically involves the following steps:
Nitration of Phenylamine: The starting material, phenylamine, undergoes nitration to introduce nitro groups at the 2 and 4 positions, forming 2,4-dinitrophenylamine.
Alkylation: The 2,4-dinitrophenylamine is then reacted with ethylene oxide under basic conditions to form 2-[(2,4-dinitrophenyl)amino]ethanol.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Esterification and Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide for esterification and hydrolysis reactions.
Major Products Formed
Reduction: 3-{2-[(2,4-Diaminophenyl)amino]ethoxy}propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(2,4-Dinitrophenyl)amino]ethanol and propanoic acid.
Applications De Recherche Scientifique
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive dinitrophenyl group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The dinitrophenyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.
Protein Labeling: The compound can react with amino groups in proteins, allowing for the labeling and detection of specific proteins in biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-Amino-3-(2,4-dichlorophenyl)-propionic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is unique due to its dinitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring strong electron-withdrawing groups and reactive intermediates .
Propriétés
IUPAC Name |
3-[2-(2,4-dinitroanilino)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O7/c15-11(16)3-5-21-6-4-12-9-2-1-8(13(17)18)7-10(9)14(19)20/h1-2,7,12H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFBHMCACQXZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)



![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)






